4(1H)-Pyridinone, 2,3-dihydro-
Overview
Description
4(1H)-Pyridinone, 2,3-dihydro- is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The compound 2,3-Dihydropyridin-4(1H)-one, also known as 4(1H)-Pyridinone, 2,3-dihydro-, is a nitrogen-containing heterocyclic compound . It is known to bind with high affinity to multiple receptors , making it a versatile molecule in the development of new useful derivatives.
Mode of Action
Similar nitrogen-containing heterocyclic compounds are known to interact with their targets, leading to various biological activities . These activities can range from antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, to anticholinesterase activities .
Biochemical Pathways
Similar nitrogen-containing heterocyclic compounds are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar nitrogen-containing heterocyclic compounds are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2,3-dihydro- can be achieved through several methods. One common approach involves the reaction of anthranilamide with substituted aldehydes or ketones in 2,2,2-trifluoroethanol under reflux conditions . This method yields 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of 4(1H)-Pyridinone, 2,3-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with controlled temperature and pressure, are crucial for the industrial-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyridinone, 2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the pyridinone ring.
Major Products: The major products formed from these reactions include various substituted pyridinones, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Comparison with Similar Compounds
2,3-Dihydroquinolin-4(1H)-one: This compound shares a similar structure but differs in the position and nature of the substituents on the ring.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different chemical and biological properties.
2,3-Dihydroquinazolin-4(1H)-one: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 4(1H)-Pyridinone, 2,3-dihydro- is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,3-dihydro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYNVXKJUKCUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481210 | |
Record name | 4(1H)-Pyridinone, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24681-60-5 | |
Record name | 4(1H)-Pyridinone, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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